REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[NH:10][C:9](=O)[C:8]([CH3:13])=[N:7]2.P(Cl)(Cl)([Cl:16])=O>O>[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([Cl:16])[C:8]([CH3:13])=[N:7]2
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Name
|
|
Quantity
|
6.33 g
|
Type
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reactant
|
Smiles
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BrC=1C=CC=C2N=C(C(NC12)=O)C
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Name
|
|
Quantity
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20 mL
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Type
|
reactant
|
Smiles
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P(=O)(Cl)(Cl)Cl
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
with rapid stirring)
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux for 1.5 h in a round-bottomed flask
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Duration
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1.5 h
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Type
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TEMPERATURE
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Details
|
cooled
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Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
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CUSTOM
|
Details
|
drying tube
|
Type
|
CUSTOM
|
Details
|
Excess POCl3 was removed in vacuo (16 Torr, 36° C.)
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Type
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ADDITION
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Details
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saturated aq. NaHCO3 (ca. 80 mL) was added (cautiously,
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Type
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STIRRING
|
Details
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The resulting biphasic mixture was stirred rapidly for 5 min
|
Duration
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5 min
|
Type
|
EXTRACTION
|
Details
|
Upon cessation of gas evolution, the mixture was extracted with DCM (3×200 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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the combined extracts were dried over Na2SO4
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated onto silica gel
|
Type
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CUSTOM
|
Details
|
Chromatographic purification of the residue (silica gel, 0-30% EtOAc/hexanes)
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Name
|
|
Type
|
product
|
Smiles
|
BrC1=C2N=C(C(=NC2=CC=C1)C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 19.85 mmol | |
AMOUNT: MASS | 5.12 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |